锑,与镍的化合物(1:3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

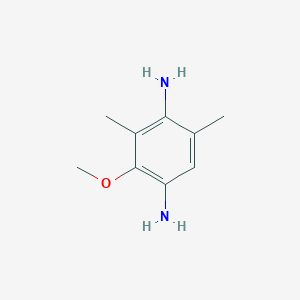

Antimony, compd. with nickel (1:3), also known as Nickel antimonide (Ni3Sb), is a compound with the CAS number 12503-49-0 . It is categorized under Inorganic Salts in Inorganic Chemistry .

Molecular Structure Analysis

The molecular formula of Antimony, compd. with nickel (1:3) is Ni3Sb . It has a molecular weight of 297.84 g/mol . The exact mass is 294.71000 .Physical And Chemical Properties Analysis

Antimony, compd. with nickel (1:3) has a molecular weight of 297.840 . The exact mass is 296.70528 . It has a heavy atom count of 4 and a covalently-bonded unit count of 4 .科学研究应用

热力学与非化学计量:使用克努森蒸发质谱法研究了镍和锑的化合物 Ni3Sb 的热力学和非化学计量。这项研究对于理解这些金属间化合物中的相稳定性和缺陷化学至关重要 (Popovič 等,2007)。

锑掺杂镍铁氧体的电气性能:锑掺杂的镍铁氧体表现出改变的电气性能,包括电阻率和介电常数的变化。这表明在电子元件(如芯片电感)中具有潜在应用 (Pervaiz 等,2014)。

B8 合金中的穆斯堡尔效应:对镍-锑合金中穆斯堡尔效应的研究有助于更深入地了解这些材料中的电子转移过程,这对于它们在电子和磁性器件中的应用至关重要 (Dokuzoguz 等,1970)。

与固体氧化物燃料电池阳极的相互作用:研究锑与固体氧化物燃料电池 (SOFC) 中的镍-氧化锆阳极的相互作用,突出了其对电池性能和寿命的影响,为改进 SOFC 技术提供了见解 (Marina 等,2011)。

锑的环境影响:研究锑在天然水中的存在及其对环境的影响对于了解其在生态系统中的行为和制定污染控制策略至关重要 (Filella 等,2002)。

镍催化剂相互作用:锑与还原负载镍催化剂的相互作用对工业过程产生影响,特别是在石化工业中的裂解催化剂方面 (Dreiling 和 Schaffer,1979)。

铁素体单晶上的表面偏析:研究锑在含镍和铬的铁素体单晶上的偏析行为,可用于理解和防止钢中的回火脆化 (Clauberg 等,2000)。

NiSi/Si 界面处的肖特基势垒高度:研究使用锑偏析在 n 型 Si 上实现低肖特基势垒高度的 NiSi,为开发高性能半导体器件开辟了途径 (Wong 等,2007)。

微生物锑生物地球化学:了解微生物系统中锑转化对于生物修复和锑污染的环境管理很重要 (Li 等,2016)。

安全和危害

Antimony, compd. with nickel (1:3) is classified as harmful if swallowed . It has a hazard category of 6.1 and a packing level of III . It has several precautionary statements including P201, P202, P261, P264, P270, P271, P272, P273, P280, P281, P285, P301+P312, P302+P352, P304+P312, P304+P340, P304+P341, P308+P313, P312, P321, P330, P333+P313, P342+P311, P363, P391, P405, and P501 .

作用机制

Target of Action

Antimony compounds have been known to exhibit remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .

Mode of Action

The exact mode of action of Antimony, compdAntimony compounds are known to exert apoptosis in a dose- and time-dependent manner . They may provide a broader spectrum of antitumoral activity .

Biochemical Pathways

The biochemical pathways affected by Antimony, compdAntimony biotransformation processes, including oxidation, reduction, and methylation, are known to be catalyzed by a series of enzymes in diverse environmental microorganisms .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Antimony, compdThe pharmacokinetics of antimony compounds can vary significantly depending on the specific compound and its formulation .

Result of Action

The molecular and cellular effects of Antimony, compdAntimony compounds are known to induce apoptosis and have antitumoral activities .

Action Environment

The action, efficacy, and stability of Antimony, compd. with nickel (1:3) can be influenced by various environmental factors. For instance, the bioavailability and toxicity of antimony can be affected by its chemical speciation, which can be influenced by environmental conditions .

属性

InChI |

InChI=1S/3Ni.Sb |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVODRKGILKZGAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni].[Ni].[Ni].[Sb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.840 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6337020 | |

CAS RN |

12503-49-0 |

Source

|

| Record name | Antimony, compd. with nickel (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with nickel (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)